5-methyl-2-(3-methylphenyl)-1H-imidazole
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Overview
Description
5-Methyl-2-(m-tolyl)-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(m-tolyl)-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of m-tolylamine with glyoxal in the presence of ammonium acetate can yield the desired imidazole derivative. The reaction typically requires heating and can be carried out in solvents such as ethanol or water.
Industrial Production Methods
Industrial production of 5-methyl-2-(m-tolyl)-1H-imidazole may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Catalysts such as Lewis acids or transition metals may also be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(m-tolyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce halogenated or alkylated imidazole derivatives.
Scientific Research Applications
5-Methyl-2-(m-tolyl)-1H-imidazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-methyl-2-(m-tolyl)-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazole: Similar structure but with a phenyl group instead of a m-tolyl group.
5-Methylimidazole: Lacks the m-tolyl group, making it less bulky.
2-Methylimidazole: Has a methyl group at the 2-position instead of the m-tolyl group.
Uniqueness
5-Methyl-2-(m-tolyl)-1H-imidazole is unique due to the presence of both the methyl and m-tolyl groups, which confer distinct steric and electronic properties. These modifications can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
65282-87-3 |
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Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
5-methyl-2-(3-methylphenyl)-1H-imidazole |
InChI |
InChI=1S/C11H12N2/c1-8-4-3-5-10(6-8)11-12-7-9(2)13-11/h3-7H,1-2H3,(H,12,13) |
InChI Key |
VJRZCLJWXNMUKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=C(N2)C |
Origin of Product |
United States |
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